

Rhizobium radiobacter methylene urea degradation

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Compound Focus: Methylenediurea

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Bacterial Strain and Enzyme Overview

Rhizobium radiobacter (also known as *Agrobacterium tumefaciens*) is a soil-dwelling bacterium that can utilize methylene urea (MU), a slow-release nitrogen fertilizer, as a nitrogen source [1] [2].

A key study isolated and characterized a **methylene urea-hydrolyzing enzyme** from *R. radiobacter* [1]. This enzyme initiates the degradation of MU, which is a condensation product of urea and formaldehyde, making the nitrogen available for microbial and plant use [1] [2]. The table below summarizes the core information about the bacterial strain and the enzyme.

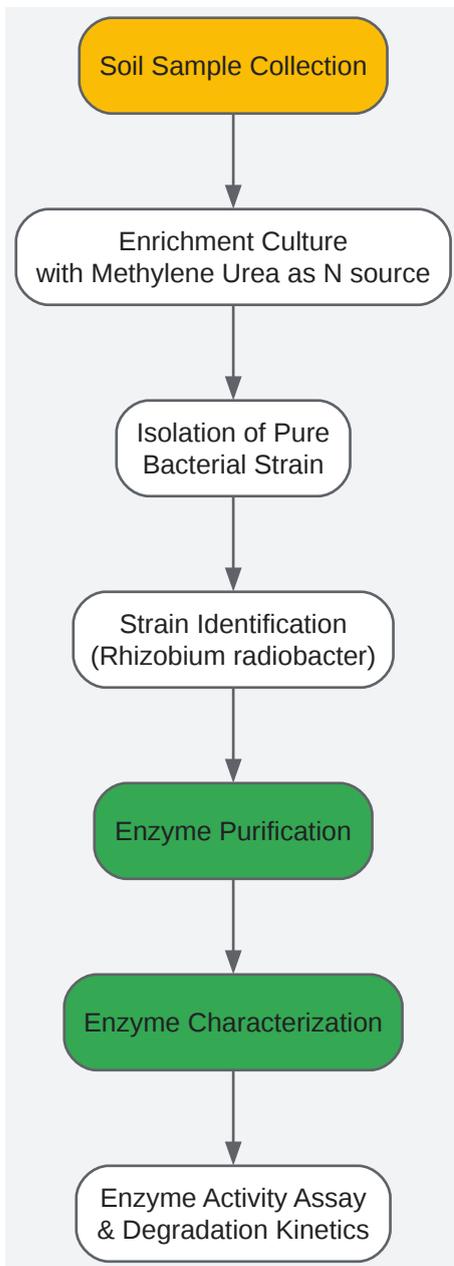
Characteristic	Description
Organism	<i>Rhizobium radiobacter</i> (syn. <i>Agrobacterium tumefaciens</i>) [1]
Isolated Enzyme	Methylene urea-hydrolyzing enzyme [1]
Primary Function	Hydrolyzes the condensation products of urea and formaldehyde (ureaform) [1]
Significance	Enables the bacterium to use slow-release fertilizers as a nitrogen source; responsible for the initial step in MU degradation in soil [1] [2]

Enzyme Characterization and Degradation Data

The purification and characterization of the methylene urea-hydrolyzing enzyme revealed several key physicochemical properties. The degradation process and its efficiency are influenced by environmental factors such as temperature [1] [2].

Parameter	Findings / Characteristics
Native Molecular Mass	Approximately 220 kDa [1]
Subunit Structure	Tetrameric (composed of four identical subunits) [1]
Temperature Optimum	Highest mineralization rates observed at 30°C compared to 20°C [2]
Degradation Kinetics	Data suggests degradation follows first-order reaction kinetics; however, modeling with simple exponential decay equations may not fully capture the complexity [2]
Mineralization Rate (Example)	In a 6-month soil incubation, 52-63% of the nitrogen in a short MU formulation was mineralized, depending on temperature [2]

The following diagram outlines the general experimental workflow for isolating the bacterium and characterizing its MU-degrading function, based on methodologies from the research:



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Figure 1: A generalized experimental workflow for isolating *R. radiobacter* and characterizing its methylene urea-degrading enzyme.

Detailed Experimental Protocol

For researchers seeking to replicate or build upon this work, here is a synthesis of key methodological details.

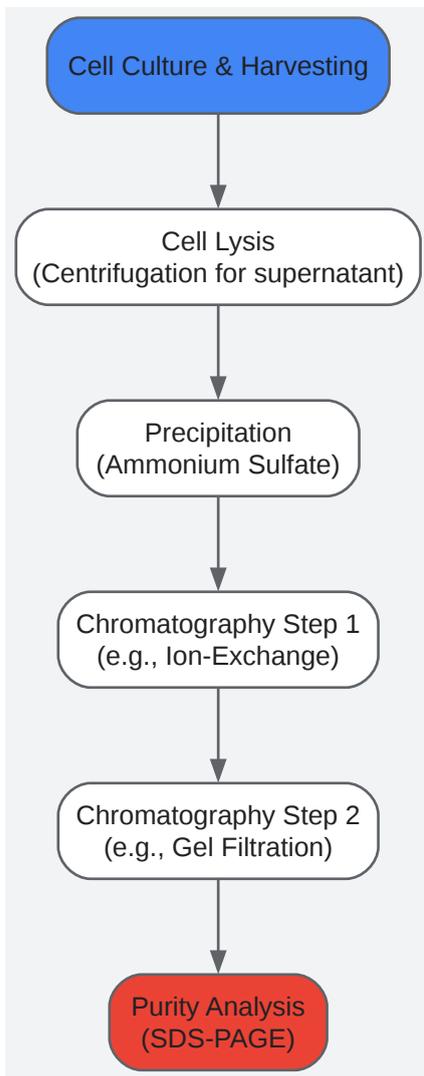
Isolation of *R. radiobacter* Utilizing Methylene Urea

The MU-degrading strain of *R. radiobacter* was isolated from soil using a selective enrichment culture technique [1] [2].

- **Culture Medium:** A minimal medium with MU as the sole nitrogen source.
- **Incubation:** Cultures are typically incubated aerobically at around 28°C [1] [3].
- **Purification:** Isolated colonies are purified on solid agar medium and identified through standard microbiological and genetic methods (e.g., 16S rRNA sequencing) [1] [3].

Purification of the Methylene Urea-Hydrolyzing Enzyme

The enzyme was purified from cell-free extracts of *R. radiobacter* [1]. A typical protocol involves the steps shown in the diagram below.



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Figure 2: A generalized flow diagram for the purification of the methylene urea-hydrolyzing enzyme from *R. radiobacter*.

Enzyme Activity Assay and Degradation Studies

Enzyme activity is determined by measuring the rate of hydrolysis of MU or related ureaform substrates [1] [2].

- **Activity Measurement:** Methods may include spectrophotometric analysis or monitoring the release of ammonia or urea from the substrate [1] [2].
- **Soil Incubation Studies:** To study degradation in a more natural environment, MU fertilizers can be mixed with soil and incubated under controlled conditions (e.g., at 20°C and 30°C). The mineralization rate is tracked by measuring extractable ammonium and nitrate over time [2].

Research Applications and Notes

- **Bioremediation and Agriculture:** Understanding this bacterial pathway is relevant for managing the nutrient release from slow-release fertilizers in agricultural systems and for potential bioremediation applications [1] [2].
- **Contrast with Other Bacteria:** The enzyme from *R. radiobacter* is noted to be different from a similar enzyme found in *Ochrobactrum anthropi* in terms of its regulation and physicochemical properties [1].

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